molecular formula C6H4ClN3O B1425980 8-Chloro-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one CAS No. 1020042-77-6

8-Chloro-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one

Cat. No. B1425980
M. Wt: 169.57 g/mol
InChI Key: OUFUWBXNPZHZMI-UHFFFAOYSA-N
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Description

“8-Chloro-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one” is a chemical compound that is a derivative of 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one . It has been used to prepare a congener of Trazodone, which was found to be a potent and selective inhibitor of synaptosomal uptake of 5-hydroxytryptamine .


Synthesis Analysis

The synthesis of similar compounds involves aromatic nucleophilic substitution . For example, 1,2,4-Triazolo[4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using X-ray diffraction . The structure is likely to be influenced by the presence of the 8-chloro group.

Scientific Research Applications

Antifungal Activity

8-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one derivatives demonstrate notable antifungal properties. For instance, a compound prepared from 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione shows inhibitory activities against various fungal pathogens like Stemphylium lycopersici, Fusarium oxysporum, and Botrytis cinerea (Q. Wang et al., 2018). Similarly, other synthesized derivatives exhibit weak antifungal activity (Ming-yan Yang et al., 2015).

Structural and Chemical Analysis

Extensive studies have been conducted on the crystal structure and chemical properties of 8-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one derivatives. These compounds have been characterized by various techniques, including X-ray diffraction, NMR, FTIR, and MS. For instance, one study detailed the crystal structure of a synthesized compound, providing insights into its spatial arrangement and molecular interactions (Jin-Xia Mu et al., 2015). Another study used DFT calculations to understand the compound's molecular properties, comparing experimental results with theoretical values (Said El-Kurdi et al., 2021).

Synthesis and Applications in Chemistry

The synthesis of 8-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one and its derivatives is an area of active research, with various methods being explored. A study describes the one-pot synthesis of triazolopyridine derivatives, highlighting the method's efficiency and environmental friendliness (S. Mal et al., 2015). Another research synthesized novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety, indicating their potential antifungal and insecticidal activities (F. Xu et al., 2017).

properties

IUPAC Name

8-chloro-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3O/c7-4-2-1-3-10-5(4)8-9-6(10)11/h1-3H,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFUWBXNPZHZMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NNC2=O)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
XH Liu, ZW Zhai, XY Xu, MY Yang, ZH Sun… - Bioorganic & medicinal …, 2015 - Elsevier
A series of novel 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one derivatives were synthesized and identified by 1 H NMR, single crystal X-ray diffraction, elemental analysis or HRMS, and their …
Number of citations: 79 www.sciencedirect.com
C Guo, M Hu, RJ DeOrazio, A Usyatinsky… - Bioorganic & medicinal …, 2014 - Elsevier
The sodium glucose co-transporter 2 (SGLT2) has received considerable attention in recent years as a target for the treatment of type 2 diabetes mellitus. This report describes the …
Number of citations: 38 www.sciencedirect.com
DP Franco, L Caruso, NF Nadur… - Current Organic …, 2021 - ingentaconnect.com
Triazoles are five-membered aromatic heterocyclics, which exhibit two isosteric forms (1,2,3-triazoles and 1,2,4-triazoles), as well as multiple applications in medicinal, agricultural, …
Number of citations: 0 www.ingentaconnect.com
S Sun, NTP Hartono, ZD Ren, F Oviedo, AM Buscemi… - Joule, 2019 - cell.com
Accelerating the experimental cycle for new materials development is vital for addressing the grand energy challenges of the 21 st century. We fabricate and characterize 75 unique …
Number of citations: 210 www.cell.com

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